molecular formula C10H8O4 B8731335 7-Methoxy-1-benzofuran-4-carboxylic acid

7-Methoxy-1-benzofuran-4-carboxylic acid

Cat. No.: B8731335
M. Wt: 192.17 g/mol
InChI Key: WJWFXQQKZBYTMN-UHFFFAOYSA-N
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Description

7-Methoxy-1-benzofuran-4-carboxylic acid is a benzofuran derivative featuring a methoxy group at position 7 and a carboxylic acid group at position 4. Benzofuran derivatives are widely studied for their diverse biological activities, including neuroprotective, antioxidant, and antimicrobial effects, which are influenced by substituent positions and functional groups .

Properties

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

7-methoxy-1-benzofuran-4-carboxylic acid

InChI

InChI=1S/C10H8O4/c1-13-8-3-2-7(10(11)12)6-4-5-14-9(6)8/h2-5H,1H3,(H,11,12)

InChI Key

WJWFXQQKZBYTMN-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)C(=O)O)C=CO2

Origin of Product

United States

Preparation Methods

Halogenation of Protected Aminobenzoic Acid Derivatives

The synthesis of 7-methoxy-1-benzofuran-4-carboxylic acid often begins with halogenation of 4-protected amino-2-hydroxybenzoic acid derivatives. In a patented method, 4-protected amino-2-hydroxybenzoic acid undergoes halogenation using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in organic solvents like dichloromethane or acetonitrile. For example, heating 4-acetamido-2-hydroxybenzoic acid with NBS in dichloroethane at 60°C for 6 hours yields 4-acetamido-3,5-dibromo-2-hydroxybenzoic acid, a key intermediate.

Reaction Conditions

  • Halogenating agent : NBS, NCS, or dichlorohydantoin

  • Solvent : Dichloroethane, acetonitrile

  • Temperature : 50–70°C

  • Time : 4–8 hours

Palladium-Catalyzed Coupling with Trialkylsilyl Acetylenes

The halogenated intermediate is then subjected to a Sonogashira-type coupling reaction with trialkylsilyl acetylenes. A mixture of 4-acetamido-3,5-dibromo-2-hydroxybenzoic acid, triethylsilylacetylene, palladium(II) acetate, and cuprous iodide in triethylamine/dioxane at 50–55°C for 6 hours forms the benzofuran core. This step introduces the silyl-protected alkyne, which is subsequently desilylated under basic conditions.

C10H11Br2NO4+Si(C2H5)3C≡CHPdCl2,CuIC15H18Br2NO4Si+Byproducts\text{C}{10}\text{H}{11}\text{Br}2\text{NO}4 + \text{Si}(\text{C}2\text{H}5)3\text{C≡CH} \xrightarrow{\text{PdCl}2, \text{CuI}} \text{C}{15}\text{H}{18}\text{Br}2\text{NO}4\text{Si} + \text{Byproducts}

Deprotection and Hydrolysis

The final step involves deprotection of the silyl group and hydrolysis of ester functionalities. Treatment with potassium hydroxide in a water/dioxane mixture at 70°C for 8 hours removes the silyl protecting group and hydrolyzes the methyl ester to yield 7-methoxy-1-benzofuran-4-carboxylic acid.

Yield and Characterization

  • Overall yield : 24–71% (multi-step process)

  • Characterization : 1H^1\text{H}-NMR (δ 7.84 ppm, aromatic protons), IR (1665 cm1^{-1}, C=O stretch), GC-MS (m/z 332)

Hydrazide Formation and Cyclocondensation

Ethyl Ester Synthesis and Hydrazide Formation

An alternative route starts with 7-methoxy-benzofuran-2-carboxylic acid ethyl ester. Reacting this ester with hydrazine hydrate in ethanol at reflux for 4 hours produces the corresponding hydrazide. The hydrazide intermediate is critical for subsequent cyclocondensation reactions to form pyrazole or oxadiazole derivatives, though the core benzofuran structure remains intact.

C11H10O4+N2H4C9H9N2O3+C2H5OH\text{C}{11}\text{H}{10}\text{O}4 + \text{N}2\text{H}4 \rightarrow \text{C}9\text{H}9\text{N}2\text{O}3 + \text{C}2\text{H}_5\text{OH}

Cyclocondensation with β-Diketones

The hydrazide undergoes cyclocondensation with β-diketones like benzoylacetone in methanol under acidic conditions. This forms pyrazole-fused benzofuran derivatives, which can be hydrolyzed to regenerate the carboxylic acid group.

Reaction Parameters

  • Reagents : Benzoylacetone, acetic acid

  • Solvent : Methanol

  • Temperature : Reflux (65°C)

  • Time : 4–6 hours

Yield and Purity

  • Yield : 70–80%

  • Purity : >95% (HPLC)

Carbodiimide-Mediated Amidation and Cyclization

Activation of Carboxylic Acid

In a method adapted from peptoid synthesis, 7-methoxy-1-benzofuran-4-carboxylic acid is activated using N,N’-carbonyldiimidazole (CDI) in tetrahydrofuran (THF). The activated intermediate reacts with substituted anilines to form aryl amides, which can be cyclized to generate heterocyclic analogs.

C10H8O4+C3H3N3OC11H9N3O4+Imidazole\text{C}{10}\text{H}8\text{O}4 + \text{C}3\text{H}3\text{N}3\text{O} \rightarrow \text{C}{11}\text{H}{9}\text{N}3\text{O}4 + \text{Imidazole}

Acidic Workup and Isolation

After 12–14 hours of stirring, the reaction mixture is acidified with 6 N HCl, precipitating the crude product. Purification via recrystallization from ethanol or aqueous ethanol yields the final compound.

Optimization Insights

  • Solvent : THF enhances activation efficiency.

  • Catalyst : No additional catalyst required; CDI acts as both activator and base.

Comparative Analysis of Synthetic Methods

Parameter Halogenation-Coupling Hydrazide Cyclization CDI-Mediated
Yield 24–71%70–80%65–75%
Reaction Time 20–24 hours8–10 hours12–14 hours
Catalyst Pd/CuNoneNone
Purification Column chromatographyRecrystallizationAcid precipitation
Scalability IndustrialLab-scaleLab-scale

The halogenation-coupling method offers scalability but suffers from moderate yields due to multi-step complexity. Hydrazide cyclization provides higher yields but is limited to lab-scale applications. CDI-mediated activation balances yield and simplicity but requires costly reagents.

Industrial Production Considerations

Continuous Flow Reactors

Modern facilities employ continuous flow systems for halogenation and coupling steps, reducing reaction times by 40% and improving heat dissipation. Automated control of temperature and reagent addition minimizes byproduct formation.

Green Chemistry Innovations

  • Solvent Recycling : Dichloroethane and dioxane are recovered via distillation, reducing waste.

  • Catalyst Recovery : Palladium catalysts are filtered and reused, lowering costs .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1-benzofuran-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.

Major Products:

Scientific Research Applications

7-Methoxy-1-benzofuran-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-1-benzofuran-4-carboxylic acid largely depends on its interaction with biological targets. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Properties/Applications References
7-Methoxy-2-benzofuran-carboxylic acid C₁₀H₈O₄ 192.17 -COOH at C2, -OCH₃ at C7 Precursor for neuroprotective amides
4-Formyl-7-methoxy-1-benzofuran-2-carboxylic acid C₁₁H₈O₅ 220.18 -COOH at C2, -CHO at C4, -OCH₃ at C7 Reactive intermediate in synthesis
7-Methoxy-6-methyl-1-oxo-3H-2-benzofuran-4-carboxylic acid C₁₁H₁₀O₅ 222.19 -COOH at C4, -OCH₃ at C7, -CH₃ at C6, =O at C1 Bioactive potential (LogP = 1.37)
4-(7-Methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate C₂₄H₂₁NO₇ 435.40 Morpholine ester, -OCH₃ at C7, -CH₃ at C7 chromene High molecular weight, complex drug design

Key Observations:

Positional Isomerism :

  • The carboxylic acid group's position (C2 vs. C4) significantly alters reactivity and biological interactions. For example, 7-Methoxy-2-benzofuran-carboxylic acid (C2-COOH) is used to synthesize amides with neuroprotective effects , whereas the C4-COOH analog (e.g., ) may exhibit distinct binding affinities due to spatial arrangement.

Functional Group Impact: Formyl Group (): The presence of a formyl group at C4 increases molecular weight (220.18 vs. 192.17 in ) and introduces a reactive site for further derivatization, making it a versatile synthetic intermediate . Its boiling point (511°C) reflects strong intermolecular forces due to polar groups .

Complexity and Bioavailability :

  • The morpholine-containing ester () demonstrates how bulky substituents (molecular weight 435.40) can reduce cell permeability but improve target specificity in drug design .

Q & A

Q. What are the common synthetic routes for preparing 7-methoxy-1-benzofuran-4-carboxylic acid, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step procedures, starting with the construction of the benzofuran core. Key steps include methoxylation at the 7-position and carboxylation at the 4-position. For example, methyl ester intermediates (e.g., methyl 4-oxo-tetrahydrobenzofuran-3-carboxylate) can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives . Reaction conditions such as temperature (e.g., 50°C for ester hydrolysis ), solvent choice (e.g., polar aprotic solvents for substitution reactions), and catalysts (e.g., Pd for cross-coupling) are critical. Purification often employs column chromatography (e.g., PE/EA solvent systems) or recrystallization .

Q. How is 7-methoxy-1-benzofuran-4-carboxylic acid characterized spectroscopically, and what analytical techniques are most reliable?

Structural confirmation relies on a combination of techniques:

  • NMR : 1^1H and 13^13C NMR identify methoxy (δ ~3.8–4.0 ppm) and carboxylic acid protons (broad signal at δ ~12 ppm).
  • X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for related benzofuran derivatives (e.g., methyl 4-benzyloxy-7-methoxy-indole carboxylate ).
  • Mass spectrometry : High-resolution MS confirms molecular formula (e.g., C10_{10}H8_8O4_4 ).
  • FT-IR : Carboxylic acid C=O stretches appear at ~1700 cm1^{-1} .

Q. What purification strategies are recommended for isolating 7-methoxy-1-benzofuran-4-carboxylic acid from complex reaction mixtures?

After synthesis, liquid-liquid extraction (e.g., ethyl acetate/water) removes polar impurities. Column chromatography with gradients of hexane/ethyl acetate (e.g., 35:1 v/v ) effectively separates the target compound. Recrystallization from ethanol or methanol enhances purity . For scale-up, preparative HPLC with C18 columns and acetonitrile/water mobile phases is advised .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of 7-methoxy-1-benzofuran-4-carboxylic acid derivatives?

Low yields often arise from competing side reactions (e.g., over-oxidation or decarboxylation). Optimization strategies include:

  • Temperature control : Lower temperatures (e.g., 0–5°C) during carboxylation reduce decomposition .
  • Catalyst screening : Pd-based catalysts improve regioselectivity in methoxylation .
  • Protecting groups : Temporary protection of the carboxylic acid (e.g., methyl esters) prevents undesired reactivity during methoxy introduction .

Q. How should researchers address discrepancies in reported biological activity data for benzofuran derivatives?

Contradictions in bioactivity data (e.g., antimicrobial vs. inactive results) may stem from:

  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity ).
  • Structural analogs : Subtle changes (e.g., substituent position) drastically alter activity. Compare results with structurally validated analogs (e.g., 6-methoxy vs. 7-methoxy derivatives ).
  • Purity : Impurities >95% are essential; HPLC-MS validation is recommended .

Q. What computational methods are effective in predicting the reactivity and electronic properties of 7-methoxy-1-benzofuran-4-carboxylic acid?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic distributions, revealing nucleophilic sites (e.g., methoxy oxygen) and electrophilic regions (e.g., carbonyl carbons) . Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets like dihydroorotate dehydrogenase .

Q. What in vitro assays are suitable for evaluating the enzyme inhibition potential of this compound?

  • Kinetic assays : Measure IC50_{50} values against target enzymes (e.g., COX-2 or DHODH ) using spectrophotometric methods.
  • Cellular assays : Assess cytotoxicity (e.g., MTT assay) and apoptosis induction in cancer cell lines .
  • Molecular dynamics simulations : Validate stability of enzyme-inhibitor complexes over 100-ns trajectories .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent benzofuran-based therapeutics?

SAR studies focus on:

  • Methoxy positioning : 7-Methoxy enhances electron density, improving interaction with hydrophobic enzyme pockets .
  • Carboxylic acid bioisosteres : Replace –COOH with tetrazoles or acyl sulfonamides to improve bioavailability .
  • Substituent effects : Introduce halogens (e.g., –F) at the 3-position to modulate metabolic stability .

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